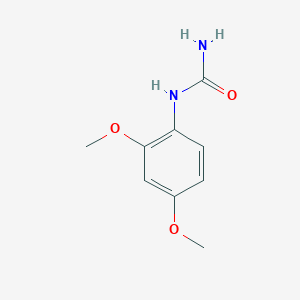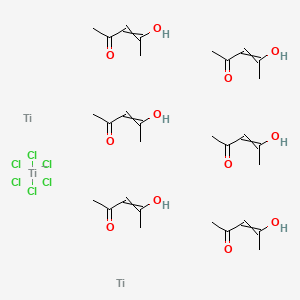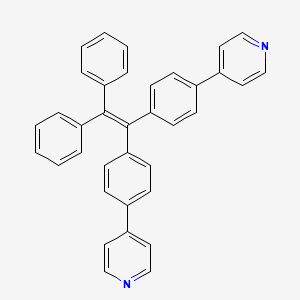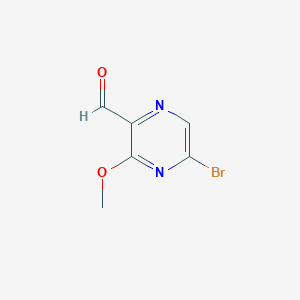![molecular formula C8H15NO3S2 B12507228 2-[N-Methyl-3-(methyldisulfanyl)propanamido]propanoic acid](/img/structure/B12507228.png)
2-[N-Methyl-3-(methyldisulfanyl)propanamido]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-(N-Metil-3-(Metildisulfanyl)propanaMido)ácido propanoico es un compuesto quiral con una estructura única que incluye un enlace disulfuro
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (S)-2-(N-Metil-3-(Metildisulfanyl)propanaMido)ácido propanoico generalmente implica la formación del enlace disulfuro y la incorporación del grupo N-metil. Un método común involucra la reacción de un tiol con un agente metilante bajo condiciones controladas para formar el enlace disulfuro. Las condiciones de reacción a menudo incluyen el uso de una base para facilitar el proceso de metilación.
Métodos de producción industrial
En un entorno industrial, la producción de (S)-2-(N-Metil-3-(Metildisulfanyl)propanaMido)ácido propanoico puede implicar una síntesis a gran escala utilizando reactores automatizados. El proceso se optimizaría para el rendimiento y la pureza, con un control cuidadoso de los parámetros de reacción como la temperatura, la presión y el pH.
Análisis De Reacciones Químicas
Tipos de reacciones
(S)-2-(N-Metil-3-(Metildisulfanyl)propanaMido)ácido propanoico puede experimentar varias reacciones químicas, que incluyen:
Oxidación: El enlace disulfuro puede oxidarse para formar sulfoxidos o sulfonas.
Reducción: El enlace disulfuro puede reducirse a tioles.
Sustitución: El grupo N-metil puede sustituirse con otros grupos funcionales en condiciones apropiadas.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y perácidos.
Reducción: Los agentes reductores como el ditiotreitol (DTT) o la tris(2-carboxietil)fosfina (TCEP) se utilizan a menudo.
Sustitución: Las reacciones de sustitución nucleófila pueden implicar reactivos como haluros de alquilo o cloruros de acilo.
Principales productos formados
Oxidación: Sulfoxidos o sulfonas.
Reducción: Tioles.
Sustitución: Varios derivados sustituidos dependiendo de los reactivos utilizados.
Aplicaciones Científicas De Investigación
(S)-2-(N-Metil-3-(Metildisulfanyl)propanaMido)ácido propanoico tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Se estudia por su posible papel en la biología redox debido a la presencia del enlace disulfuro.
Medicina: Se investiga por sus posibles propiedades terapéuticas, incluyendo como antioxidante o en sistemas de administración de fármacos.
Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de (S)-2-(N-Metil-3-(Metildisulfanyl)propanaMido)ácido propanoico involucra su interacción con objetivos moleculares a través de su enlace disulfuro. Este enlace puede sufrir reacciones redox, influyendo en varias vías bioquímicas. El grupo N-metil también puede desempeñar un papel en la modulación de la actividad del compuesto al afectar su afinidad de unión a los objetivos.
Comparación Con Compuestos Similares
Compuestos similares
(S)-2-(N-Metil-3-(Metildisulfanyl)propanaMido)ácido butanoico: Estructura similar pero con un esqueleto de ácido butanoico.
(S)-2-(N-Metil-3-(Metildisulfanyl)propanaMido)ácido etanoico: Estructura similar pero con un esqueleto de ácido etanoico.
Singularidad
(S)-2-(N-Metil-3-(Metildisulfanyl)propanaMido)ácido propanoico es único debido a su combinación específica de un esqueleto de ácido propanoico, un enlace disulfuro y un grupo N-metil. Esta combinación confiere propiedades químicas y biológicas distintas, lo que lo convierte en un compuesto valioso para diversas aplicaciones.
Propiedades
IUPAC Name |
2-[methyl-[3-(methyldisulfanyl)propanoyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3S2/c1-6(8(11)12)9(2)7(10)4-5-14-13-3/h6H,4-5H2,1-3H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPKAUPROPWPLTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N(C)C(=O)CCSSC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[1-(Dimethylamino)-2-morpholin-4-ylethylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B12507157.png)



![9-chloro-6λ6-thia-7,10-diazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraene 6-oxide](/img/structure/B12507176.png)
![(1R,3E,4S)-3-(hydroxyimino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B12507188.png)

![N-[(3,5-dimethylphenyl)[2-(diphenylphosphanyl)phenyl]methyl]-2-methylpropane-2-sulfinamide](/img/structure/B12507200.png)
![3-{[3,5-Bis(trifluoromethyl)phenyl]amino}-4-{[2-(dipentylamino)cyclohexyl]amino}cyclobut-3-ene-1,2-dione](/img/structure/B12507202.png)


![5-Phenyl-2,6,7,11-tetrazatricyclo[7.4.0.03,7]trideca-1,3,5-trien-8-one](/img/structure/B12507241.png)

